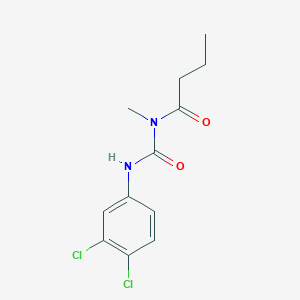
1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea is an organic compound with the molecular formula C11H12Cl2N2O2 It is a derivative of urea, characterized by the presence of a butyryl group and a dichlorophenyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea typically involves the reaction of 3,4-dichloroaniline with butyryl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with methyl isocyanate to form the final product. The reaction conditions generally include:
- Temperature: Room temperature to 50°C
- Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
- Reaction Time: Several hours to overnight
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions: 1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions
Substitution: Amines, thiols; solvents like ethanol or acetonitrile
Major Products Formed:
- Oxidation: Urea derivatives with additional functional groups
- Reduction: Amine derivatives
- Substitution: Compounds with substituted nucleophiles in place of chlorine atoms
科学的研究の応用
1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
- 1-Butyl-3-(3,4-dichlorophenyl)urea
- 1-Butyl-3-(2,4-dichlorophenyl)urea
- 1-Butyl-3-(3,5-dichlorophenyl)urea
- 1-Sec-butyl-3-(3,4-dichlorophenyl)urea
- 1-Acetyl-1-butyl-3-(3,4-dichlorophenyl)urea
Comparison: 1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea is unique due to the presence of both butyryl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research applications.
特性
CAS番号 |
115956-49-5 |
|---|---|
分子式 |
C12H14Cl2N2O2 |
分子量 |
289.15 g/mol |
IUPAC名 |
N-[(3,4-dichlorophenyl)carbamoyl]-N-methylbutanamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-3-4-11(17)16(2)12(18)15-8-5-6-9(13)10(14)7-8/h5-7H,3-4H2,1-2H3,(H,15,18) |
InChIキー |
LFHJNUCNZQKQJM-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)N(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















